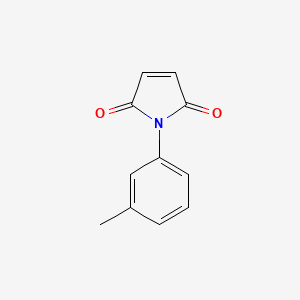

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFFHNZHXGTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289665 | |

| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20299-79-0 | |

| Record name | 20299-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of N Aryl Maleimides

Bioconjugation Chemistry and Biomedical Research

N-Aryl maleimides are pivotal tools in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and peptides. kinampark.com The reaction of the maleimide (B117702) moiety with the thiol group of cysteine residues is a cornerstone of this chemistry, occurring efficiently at neutral pH to form a stable thioether bond. tcichemicals.combiotium.com

In the field of radiopharmaceuticals, maleimides are integral for attaching radioactive isotopes to targeting molecules like antibodies or peptides. This enables the development of agents for diagnostic imaging and targeted radiotherapy.

¹⁸F-Radiolabelling: N-Aryl maleimides serve as prosthetic groups for radiolabeling with short-lived positron emitters like Fluorine-18 (¹⁸F). The rapid and efficient conjugation of ¹⁸F-labeled maleimide derivatives to tyrosine residues on biomolecules is a key advantage, which is crucial given the short half-life of the isotope. mdpi.com

Radioiodination Reagents: Novel maleimide-containing reagents have been synthesized to facilitate the radioiodination of proteins. For instance, maleimidoethyl 3-(tri-n-butylstannyl)hippurate was developed as a reagent for labeling monoclonal antibodies. nih.gov The maleimide group ensures conjugation to the antibody, while the stannyl (B1234572) group allows for high-yield, site-specific radioiodination. nih.gov

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The stability of the linker connecting the drug to the antibody is critical for the ADC's efficacy and safety.

Research has shown that N-aryl maleimides form significantly more stable ADCs compared to their N-alkyl counterparts. kinampark.comnih.gov The key findings are summarized below:

| Feature | N-Aryl Maleimide Linkers | N-Alkyl Maleimide Linkers | Source |

| Linkage Stability | The resulting thiosuccinimide conjugate undergoes rapid hydrolysis to a stable ring-opened form, preventing retro-Michael reactions. | The thiosuccinimide linkage is susceptible to retro-Michael reactions, leading to premature drug release from the antibody. | nih.govucl.ac.uk |

| Deconjugation Rate | Cysteine-linked ADCs show less than 20% drug loss when incubated in serum over 7 days. | ADCs exhibit 35-67% deconjugation under the same conditions. | nih.gov |

| Cytotoxicity Over Time | ADCs maintain high potency after long-term exposure to serum. | ADCs show a loss of potency over time due to drug detachment. | nih.gov |

This enhanced stability is attributed to the electronic properties of the N-aryl group, which accelerates the hydrolysis of the thiosuccinimide ring, "locking" the drug in place and improving the ADC's therapeutic window. kinampark.comnih.gov

The conjugation of polymers to proteins can enhance their therapeutic properties, such as extending circulation half-life and reducing immunogenicity. Maleimide-functionalized polymers are widely used for this purpose.

A common strategy involves synthesizing polymers with maleimide end-groups, which can then be site-specifically conjugated to proteins containing engineered cysteine residues. nih.gov This approach allows for the creation of multimeric protein-polymer conjugates with a defined structure. nih.gov The reaction between the maleimide-functionalized polymer and the protein's thiol groups is highly specific, enabling precise control over the final conjugate's architecture. nih.govnanosoftpolymers.com For example, four-armed poly(N-isopropylacrylamide) (pNIPAAm) with maleimide end groups has been successfully conjugated to lysozyme, demonstrating a straightforward method for producing these advanced biomaterials. nih.gov

Polymeric Materials Research

The reactive nature of the maleimide double bond makes 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione and related N-aryl maleimides valuable monomers and functionalizing agents in polymer science.

N-Aryl maleimides are precursors to high-performance thermosetting polyimides, particularly bismaleimides (BMIs). These materials are known for their excellent thermal stability, mechanical strength, and resistance to harsh environments. Bismaleimide resins, such as those based on 1,1'-(methylenedi-4,1-phenylene)bis-maleimide, are used in advanced composites for the aerospace and electronics industries. nist.gov While this compound is a monomaleimide, its chemistry is foundational to the synthesis and curing reactions of these high-performance BMI resins.

In drug delivery, polymers functionalized with maleimide groups are used to create advanced carrier systems like nanoparticles and liposomes. sigmaaldrich.com These maleimide groups can serve two primary purposes:

Thiol-Ene "Click" Chemistry: They can be used in cross-linking reactions to form stable nanostructures. For example, multilayered polymer particles can be cross-linked via UV-initiated thiol-ene coupling between maleimide and thiol groups within the polymer layers. mdpi.com

Targeted Delivery: Maleimide-modified liposomes and nanoparticles exhibit enhanced cellular uptake. nih.gov This is attributed to thiol-mediated transport, where the maleimide groups on the carrier surface react with thiol-containing proteins on cell membranes, facilitating internalization. nih.gov This strategy allows for the design of functional polymers that can more effectively deliver their therapeutic payload into target cells. sigmaaldrich.commdpi.com

Structure Activity Relationships and Molecular Design Principles

Influence of N-Aryl Substituents on Reactivity and Biological Activity

Electron-withdrawing groups (EWGs) on the N-aryl substituent significantly enhance the electrophilicity of the maleimide (B117702) ring. This increased electrophilicity has important consequences for the compound's reactivity, particularly in bioconjugation reactions. mdpi.comvcu.edu For instance, in the context of antibody-drug conjugates (ADCs), maleimides are used to link drugs to cysteine residues on antibodies. nih.gov The resulting thio-succinimide bond, however, can be unstable and undergo a retro-Michael reaction, leading to drug release before reaching the target. mdpi.comnih.gov

Research has shown that attaching electron-withdrawing N-aryl substituents, such as N-phenyl or N-fluorophenyl groups, accelerates the hydrolysis of the thiosuccinimide ring. mdpi.comnih.gov This hydrolysis is advantageous as it forms a stable and irreversible ring-opened product, minimizing undesirable drug deconjugation and exchange with other thiols like albumin in the bloodstream. mdpi.comnih.gov The favorability of this hydrolysis over the retro-Michael reaction is improved with increasingly electron-withdrawing N-substituents. mdpi.com Studies on N-arylmaleimides have also indicated that derivatives with electron-withdrawing groups exhibit better acetylcholinesterase (AChE) inhibition. researchgate.net

Table 1: Effect of N-Aryl Substituents on Conjugate Stability

| N-Substituent Type | Effect on Thio-succinimide Ring | Consequence for Bioconjugation | Reference |

| N-Alkyl | Variable stability, prone to retro-Michael reaction | Potential for premature drug release | nih.gov |

| N-Aryl (with EWGs) | Increased rate of irreversible hydrolysis | Enhanced stability, reduced drug deconjugation | mdpi.comnih.gov |

The steric bulk and polarity of substituents on the N-aryl ring also play a crucial role in determining biological activity. ucl.ac.bemdpi.com Studies on a series of N-(alkylphenyl)maleimides as monoglyceride lipase (B570770) (MGL) inhibitors have demonstrated the importance of the alkyl chain's length and position on the phenyl ring. ucl.ac.be

For example, inhibitory activity against MGL was significantly influenced by the size and placement of the alkyl group. The highest potency was observed with smaller alkyl groups (methyl or ethyl) at the ortho position of the phenyl ring. Conversely, moving a methyl group from the ortho to the meta or para position resulted in a decrease in inhibitory activity. Lengthening the alkyl chain at the para position from a methyl to an ethyl group increased potency, but further extension to a heptyl group only brought minor changes. ucl.ac.be These findings highlight that both steric hindrance and the lipophilicity introduced by the substituents are key factors in the interaction with the biological target. ucl.ac.benih.gov The incorporation of bulky groups near the N-aryl bond can create a pre-twisted structure that influences the molecule's energy states and reactivity. mdpi.com

Table 2: Influence of N-Aryl Alkyl Substituents on MGL Inhibition

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) for MGL Inhibition | Reference |

| N-phenylmaleimide | H | 15.9 | ucl.ac.be |

| 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione | 3-Methyl | 6.50 | ucl.ac.be |

| N-(2-Methylphenyl)maleimide | 2-Methyl | 2.00 | ucl.ac.be |

| N-(4-Methylphenyl)maleimide | 4-Methyl | 14.10 | ucl.ac.be |

| N-(4-Ethylphenyl)maleimide | 4-Ethyl | 2.82 | ucl.ac.be |

| N-(4-Heptylphenyl)maleimide | 4-Heptyl | 2.12 | ucl.ac.be |

Impact of Pyrrole-2,5-dione Ring Modifications on Biological Profile

Modifications to the central pyrrole-2,5-dione ring are fundamental to altering the biological profile of this class of compounds. The dione (B5365651) structure is a key pharmacophore, and changes to it can lead to significant shifts in activity. mdpi.com

Research has shown that the integrity of the maleimide ring is crucial for certain biological activities. For instance, converting the maleimide ring to the corresponding saturated succinimide (B58015) ring in MGL inhibitors leads to a complete loss of activity. ucl.ac.be This indicates that the double bond within the pyrrole-2,5-dione ring is essential for the inhibitory mechanism in this context.

Furthermore, introducing substituents directly onto the pyrrole-2,5-dione ring can confer novel biological properties. For example, the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives has yielded compounds with potential as tyrosine kinase inhibitors for cancer therapy. nih.gov The biological activity of these compounds is strongly dependent on the side groups attached to the core structure. nih.gov Similarly, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been investigated as anti-inflammatory agents, showing significant inhibition of pro-inflammatory cytokine production. mdpi.com The antibacterial activity of some pyrrole (B145914) derivatives is also influenced by substituents on the pyrrole ring; the inclusion of electron-withdrawing halogen atoms can sometimes lower bioactivity. nih.gov

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry offers powerful tools for understanding and predicting the structure-activity relationships (SAR) of complex molecules like this compound. uni-bonn.de These methods provide insights into the molecular properties that drive biological activity and help rationalize experimental findings. researchgate.netfrontiersin.org

Density Functional Theory (DFT) studies have been used to analyze pyrrole-2,5-dione analogs, revealing a correlation between the HOMO-LUMO energy gap and antioxidant activity. researchgate.net A smaller energy gap generally suggests greater chemical reactivity and potentially higher biological activity. researchgate.netresearchgate.net

Molecular Docking simulations are employed to predict the binding orientation and affinity of a ligand to a biological target, such as a receptor or enzyme. researchgate.net This technique was used to evaluate the interaction of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with the ATP-binding domains of EGFR and VEGFR2, suggesting that these compounds can form stable complexes and act as inhibitors. nih.gov These computational tools are integral to modern drug design, enabling the rational design of new compounds with improved efficacy and selectivity. uni-bonn.defrontiersin.org

Applications of N Aryl Maleimides in Advanced Research

Polymeric Materials Research

Mechanically Responsive Materials

The unique chemical properties of N-aryl maleimides make them exceptional building blocks for creating mechanically responsive polymers, also known as "smart" materials. These materials can change their properties in response to external stimuli such as heat or light. rsc.org The reactivity of the maleimide (B117702) group in Diels-Alder "click chemistry" reactions is particularly useful for designing self-healing polymers. rsc.org

In this approach, N-aryl maleimides act as dienophiles that react with diene-functionalized polymers, such as those containing furan (B31954) moieties. rsc.org This reaction forms thermally reversible covalent crosslinks. rsc.org When the material is damaged, applying heat can break these crosslinks (a retro-Diels-Alder reaction), allowing the polymer chains to flow and mend the damaged area. Upon cooling, the crosslinks reform (Diels-Alder reaction), restoring the material's integrity. rsc.org The N-aryl substituent can influence the kinetics and thermodynamics of this process.

Furthermore, maleimides are used in the synthesis of advanced copolymers with tunable mechanical and optical properties. researchgate.netnih.gov Their ability to participate in various polymerization reactions, including radical and thermal polymerizations, allows for their incorporation into a wide range of polymer backbones. researchgate.netresearchgate.net This functionalization can improve thermal stability and compatibility in polymer blends and composites. researchgate.net

Research Findings on Diels-Alder Based Self-Healing Polymers:

| Polymer System | Reaction Conditions | Healing Temperature | Outcome |

| Polymethacrylates with 5-methyl-2-furoate pendants and 1,2,4-triazoline-3,5-dione (TAD) derivative | DA reaction at room temp. for 2 hrs | 130 °C | Reversible σ-bonds confirmed by DSC, enabling self-healing features. rsc.org |

Corrosion Inhibition Studies

N-aryl maleimides have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.net Their effectiveness is attributed to their molecular structure, which includes heteroatoms (nitrogen and oxygen) and aromatic rings with π-electrons. researchgate.netnih.gov These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

Research has shown that novel bis-maleimide derivatives can act as effective corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. researchgate.net For example, derivatives containing azo groups have been synthesized and tested, showing high inhibition efficiencies at low concentrations. researchgate.net The inhibition efficiency of these compounds generally increases with concentration, as more molecules become available to cover the metal surface. researchgate.netmdpi.com The structure of the N-aryl group plays a crucial role in the inhibitor's performance.

Corrosion Inhibition Efficiency of Bis-Maleimide Derivatives on Mild Steel in 0.1 M HCl researchgate.net

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| (1,1'-(((1E,1'E)-1,4-Phenylenebis(diazene-2,1-diyl))bis(4-methyl-3,1-phenylene))bis(1H-pyrrole-2,5-dione)) | 1 × 10⁻³ | 89.22 |

| (1,1'-(((1Z,1'Z)-(Oxybis(4,1-phenylene))bis(diazene-2,1-diyl))bis(4-methyl-3,1-phenylene))bis(1H-pyrrole-2,5-dione)) | 1 × 10⁻³ | 91.30 |

These findings indicate that the inhibitor molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govanjs.edu.iq

The protective action of N-aryl maleimide inhibitors is achieved through their adsorption onto the metal surface, a process that can occur via two main mechanisms: physisorption and chemisorption. nih.gov

Physisorption (Physical Adsorption): This process involves weaker, non-specific electrostatic interactions between the inhibitor molecules and the charged metal surface. nih.gov In acidic solutions, the metal surface typically acquires a positive charge, while the inhibitor molecule, containing electronegative heteroatoms (O, N), can interact with this surface through van der Waals forces or electrostatic attraction. nih.gov

Chemisorption (Chemical Adsorption): This is a stronger, more specific interaction that involves the formation of coordinate covalent bonds between the inhibitor and the metal. nih.gov The lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring in the N-aryl maleimide structure, can be shared with the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com This results in the formation of a stable, protective film. researchgate.net In some cases, a phenomenon known as retro-donation can occur, where electrons from the occupied d-orbitals of the metal are transferred back to the unoccupied anti-bonding orbitals of the inhibitor, further strengthening the bond. nih.gov

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netanjs.edu.iq The mechanism is typically a combination of both physisorption and chemisorption, creating a durable and effective barrier against corrosion. mdpi.com

Biological Activities and Mechanisms of Action of N Aryl Maleimides

Anticancer and Antitumor Activity

N-aryl maleimides have demonstrated significant potential as anticancer and antitumor agents, operating through various mechanisms to inhibit cancer cell growth and induce cell death.

Inhibition of Apoptotic Pathway Regulators (e.g., Bfl-1)

A key mechanism through which N-aryl maleimides exert their anticancer effects is by modulating the activity of proteins involved in the regulation of apoptosis, or programmed cell death. One such protein is Bfl-1, a member of the Bcl-2 family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.

High-throughput screening has identified N-aryl maleimides as inhibitors of Bfl-1. These compounds have been shown to disrupt the interaction between Bfl-1 and pro-apoptotic proteins, thereby promoting cancer cell death. Structure-activity relationship studies have revealed that the potency of N-aryl maleimides as Bfl-1 inhibitors can be enhanced by the presence of electron-withdrawing substituents on the N-aryl ring and the addition of hydrophilic amines to the maleimide (B117702) core. For instance, certain N-aryl maleimide analogs have demonstrated the ability to inhibit the growth of human small cell lung tumor cells.

Furthermore, N-aryl maleimides can induce apoptosis by depleting intracellular levels of glutathione (B108866) (GSH), a critical antioxidant. This leads to an increase in reactive oxygen species (ROS), creating a state of oxidative stress that can trigger the apoptotic cascade. Studies on murine leukemia cells have shown that N-aryl maleimides can induce apoptosis, confirmed by DNA fragmentation and other cellular changes. The induction of apoptosis by some cyclic imides has been linked to both the intrinsic pathway, involving mitochondrial changes and the modulation of Bcl-2 family proteins like Bax, and the extrinsic pathway.

Inhibition of Cancer Cell Growth and Movement

N-aryl maleimides have been shown to inhibit the proliferation of various cancer cell lines. For example, maleopimaric acid N-aryl imides have exhibited significant cytotoxicity against several human cancer cell lines, including those of the lung, liver, stomach, and colon. The antitumor activity of these compounds was found to be associated with the induction of apoptosis and cell-cycle arrest at the G1 phase.

Antitubulin Activity

While the antitubulin activity of the broader N-aryl maleimide class is not as extensively documented as other mechanisms, studies on related maleimide compounds suggest a potential for interaction with tubulin. N-ethylmaleimide (NEM), for instance, has been shown to modify tubulin, the protein subunit of microtubules, and inhibit its assembly. This modification can preferentially inhibit the assembly at the minus end of microtubules, acting as a reversible capping mechanism. Microtubules are essential for various cellular processes, including cell division, and their disruption is a common strategy for cancer chemotherapy. Although direct evidence for N-aryl maleimides as potent tubulin polymerization inhibitors is still emerging, the reactivity of the maleimide core towards cysteine residues present in tubulin suggests this as a plausible mechanism of action that warrants further investigation.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

N-aryl maleimides and related compounds have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents.

Inhibition of Fungal Cell Wall Biosynthesis (Chitin and β(1,3)glucan)

The fungal cell wall is a crucial structure for the survival and pathogenicity of fungi, and its components, such as chitin (B13524) and β(1,3)glucan, are attractive targets for antifungal drugs. N-substituted maleimides have been found to interfere with the biosynthesis of these essential cell wall polymers.

Research has shown that certain N-phenylalkyl-3,4-dichloromaleimides can inhibit both (1,3)beta-D-glucan and chitin synthases, the enzymes responsible for the synthesis of these polysaccharides. The inhibition of these enzymes leads to a weakened cell wall, making the fungal cells susceptible to osmotic stress and ultimately leading to cell death. The antifungal activity of these maleimide derivatives is dependent on the structure of the compound, with factors such as the distance between the two aromatic rings playing a role in their efficacy.

Targeting Membrane Enzymes (e.g., β(1,3)glucan synthase)

The enzyme β(1,3)glucan synthase, located in the fungal cell membrane, is a key target for several antifungal drugs. N-substituted maleimides have been identified as inhibitors of this enzyme. By targeting β(1,3)glucan synthase, these compounds disrupt the integrity of the fungal cell wall. This mechanism of action has been proposed as a primary target for N-ethylmaleimide and its analogues in Candida albicans. The inhibition of membrane-bound enzymes essential for cell wall synthesis is a significant contributor to the antifungal properties of the N-aryl maleimide class.

In addition to targeting the cell wall, some maleimide derivatives have been shown to disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components. They can also interfere with iron ion homeostasis, which is crucial for various cellular processes, including ergosterol biosynthesis, another important component of the fungal cell membrane.

The antibacterial activity of N-aryl maleimides has also been reported against both Gram-positive and Gram-negative bacteria. The specific mechanisms of their antibacterial action are still under investigation but are thought to be influenced by the chemical reactivity and lipophilicity of the compounds.

Structure-Dependent Antibacterial Effects

Table 1: Structure-Activity Relationship in N-Substituted Maleimides' Antibacterial Activity

| Structural Feature | Effect on Antibacterial Activity |

|---|---|

| Neutral Substituents | Activity is dependent on substituent bulkiness, polarity, chemical reactivity, and lipophilicity. nih.govnih.gov |

| Basic Tertiary Aminoalkyl Substituents | Generally results in low antimicrobial activity. nih.govnih.gov |

Anti-inflammatory Activity

Derivatives of 1H-pyrrole-2,5-dione are recognized for their significant anti-inflammatory properties, which are attributed to a variety of mechanisms of action. mdpi.com

Inhibition of Pro-inflammatory Cytokine Production (IL-6, TNF-α)

A key aspect of the anti-inflammatory profile of 1H-pyrrole-2,5-dione derivatives is their ability to suppress the production of pro-inflammatory cytokines. Studies have demonstrated that certain compounds within this family can inhibit the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cells. mdpi.com This inhibitory action on crucial mediators of the inflammatory cascade highlights the therapeutic potential of these compounds in managing inflammatory conditions.

Inhibition of Prostaglandin Endoperoxide Synthases (PGHS-1, PGHS-2)

N-substituted maleimides have been identified as inhibitors of prostaglandin endoperoxide synthases (PGHS), the enzymes responsible for a critical step in prostaglandin synthesis. nih.gov Research has shown that these compounds can inactivate both the constitutive isoform, PGHS-1, and the inducible isoform, PGHS-2. nih.govnih.gov N-(carboxyalkyl)maleimides, in particular, have been described as potent, time-dependent inactivators of PGHS. nih.govnih.gov The inactivation of both cyclooxygenase and peroxidase activities of PGHS suggests a covalent modification of the enzyme. nih.gov

Inhibition of Cyclooxygenase (COX-1, COX-2) Activity

The anti-inflammatory effects of 1H-pyrrole-2,5-dione derivatives are also linked to their inhibition of cyclooxygenase (COX) enzymes. mdpi.com These compounds are of considerable interest as they share mechanisms with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Some derivatives have been shown to selectively inhibit COX-2, which is primarily involved in the inflammatory response. mdpi.com This selective inhibition is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective actions of COX-1. mdpi.com

Table 2: Anti-inflammatory Mechanisms of 1H-Pyrrole-2,5-dione Derivatives

| Mechanism of Action | Target | Outcome |

|---|---|---|

| Cytokine Inhibition | IL-6, TNF-α | Reduction of pro-inflammatory signaling. mdpi.com |

| PGHS Inhibition | PGHS-1, PGHS-2 | Inactivation of prostaglandin synthesis. nih.govnih.gov |

| COX Inhibition | COX-1, COX-2 | Blockade of cyclooxygenase activity, with some derivatives showing COX-2 selectivity. mdpi.commdpi.com |

Cholesterol Absorption Inhibition

In addition to their anti-inflammatory and antibacterial activities, derivatives of 1H-pyrrole-2,5-dione have been investigated for their ability to inhibit cholesterol absorption. nih.gov This property positions them as potential agents for the management of hyperlipidemia.

HMG-CoA Reductase Inhibition

The mechanism underlying the cholesterol-lowering effects of some 1H-pyrrole-2,5-dione derivatives involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. mdpi.com This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, these compounds can effectively reduce the endogenous production of cholesterol, a well-established strategy for managing high cholesterol levels.

Suppression of Foam Cell Formation and Inflammatory Response in Macrophages

The accumulation of excess lipids within the arterial intima and the subsequent formation of macrophage-derived foam cells are critical events in the development of atherosclerotic lesions. Research into 1H-pyrrole-2,5-dione derivatives, the structural class to which 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione belongs, has identified these compounds as potential cholesterol absorption inhibitors that can suppress these processes. nih.gov

A study investigating a series of 1H-pyrrole-2,5-dione derivatives demonstrated their ability to inhibit lipid accumulation in macrophages. One of the most potent compounds from this series was found to suppress the formation of foam cells and the associated inflammatory response. nih.gov This inhibition of lipid uptake is a key mechanism in preventing the transformation of macrophages into foam cells, which are a hallmark of atherosclerosis. nih.gov

Furthermore, the study indicated that these compounds could reduce the secretion of several inflammatory and oxidative stress markers in a concentration-dependent manner. The markers that were reduced include:

Lactate dehydrogenase (LDH)

Malondialdehyde (MDA)

Tumor necrosis factor-alpha (TNF-α)

Reactive oxygen species (ROS)

By mitigating both lipid accumulation and the inflammatory cascade within macrophages, these 1H-pyrrole-2,5-dione derivatives show potential as agents against the progression of atherosclerosis. nih.gov

Table 1: Effect of 1H-Pyrrole-2,5-Dione Derivatives on Macrophage Inflammatory and Stress Markers

| Marker | Effect Observed | Implication |

|---|---|---|

| Lipid Accumulation | Inhibited | Suppression of Foam Cell Formation |

| Lactate dehydrogenase (LDH) | Reduced Secretion | Reduction in cell damage/inflammation |

| Malondialdehyde (MDA) | Reduced Secretion | Decrease in oxidative stress |

| Tumor necrosis factor-alpha (TNF-α) | Reduced Secretion | Suppression of inflammatory response |

| Reactive oxygen species (ROS) | Reduced Levels | Decrease in oxidative stress |

Enzyme Inhibition Beyond PGHS (e.g., MGL, GSK-3)

The maleimide scaffold, central to this compound, is a recognized pharmacophore that has been incorporated into various enzyme inhibitors. Beyond the well-known inhibition of cyclooxygenases (COX), which are prostaglandin-endoperoxide synthases (PGHS), N-aryl maleimides demonstrate inhibitory activity against other significant enzymes, notably Monoacylglycerol Lipase (B570770) (MGL) and Glycogen Synthase Kinase-3 (GSK-3).

Monoacylglycerol Lipase (MGL) Inhibition

N-substituted maleimide derivatives have been identified as selective inhibitors of Monoacylglycerol Lipase (MGL). nih.gov MGL is a serine hydrolase that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL is a therapeutic strategy for various neurological and inflammatory disorders. The proposed mechanism for inhibition by maleimide derivatives involves a covalent and irreversible interaction with the sulfhydryl group of cysteine residues within the enzyme's active site through a Michael addition reaction. While these derivatives are active and selective against MGL, the reactivity of the maleimide group towards other cysteine-containing proteins is a consideration in their development. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The maleimide core structure is integral to a class of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes and diseases, including neurodegenerative disorders and mood disorders. nih.govnih.gov GSK-3 is a constitutively active kinase, and its inhibition is a key therapeutic target. nih.gov

Structure-activity relationship (SAR) studies on benzofuran-3-yl-(indol-3-yl)maleimides have led to the development of highly potent GSK-3β inhibitors. Modifications to the maleimide structure, such as replacing the indole ring with an azaindole moiety, have yielded inhibitors with picomolar potency. For instance, one such derivative was identified as the most potent GSK-3β inhibitor in its class, with an IC₅₀ value of 13 pM. nih.gov This high level of potency underscores the suitability of the maleimide scaffold for designing effective GSK-3 inhibitors. nih.govnih.gov

Table 2: Maleimide Derivatives as Enzyme Inhibitors

| Enzyme Target | Maleimide Class | Mechanism of Action | Reported Potency |

|---|---|---|---|

| Monoacylglycerol Lipase (MGL) | N-substituted maleimides | Covalent Michael addition to cysteine residues | Selective inhibition |

| Glycogen Synthase Kinase-3 (GSK-3) | Benzofuran-3-yl-(indol-3-yl)maleimides | ATP-competitive inhibition | IC₅₀ as low as 13 pM for some derivatives |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of organic molecules. For N-aryl maleimides, including 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione, DFT calculations offer a window into their electronic properties and how these govern their chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For molecules analogous to this compound, DFT calculations have been used to determine these key parameters. For instance, studies on similar heterocyclic compounds have shown that the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.net In the case of N-substituted maleimides, the electron-withdrawing nature of the maleimide (B117702) ring influences the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Heterocyclic Compounds (Calculated using DFT)

| Compound Family | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Triazine Derivatives | -6.2967 | -1.8096 | 4.4871 |

| Pyridine Derivatives | - | - | 4.504 |

| Diazino[4,5-d]pyrimidine Derivatives | -7.41 | -3.38 | 4.03 |

Note: The data presented are for analogous compounds and serve as an illustrative example of the typical values obtained through DFT calculations. Specific values for this compound would require dedicated computational studies.

Reactivity Indexes and Global/Local Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. irjweb.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap (η = ΔE / 2). Softness is the reciprocal of hardness (S = 1 / η). Molecules with a small HOMO-LUMO gap are considered soft and more reactive, while those with a large gap are hard and less reactive. mdpi.com

Electronegativity (χ) : This descriptor indicates the power of a molecule to attract electrons and is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for predicting the regioselectivity of chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for an Analogous Triazine Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.2435 |

| Electronegativity (χ) | - |

| Electrophilicity Index (ω) | - |

Note: Data is for an analogous N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine and is for illustrative purposes. irjweb.com The specific values for this compound would need to be calculated.

Modelling Reaction Pathways and Energy Barriers

DFT calculations are instrumental in modeling the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This is particularly valuable for understanding pericyclic reactions, such as the Diels-Alder cycloaddition, a common reaction type for maleimide derivatives. researchgate.netucm.es

For instance, in the [4+2] cycloaddition reactions of related compounds, DFT has been used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By calculating the energies of the reactants, transition states, and products, researchers can predict the feasibility and kinetic favorability of a particular reaction pathway. researchgate.netescholarship.org The activation energy barrier is a key determinant of the reaction rate. Studies on similar systems have shown that the presence of substituents can significantly influence these barriers. ucm.es

Molecular Dynamics Simulations in Adduct Stability

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the stability of adducts formed from reactions involving this compound. mdpi.com These simulations can reveal the conformational dynamics and intermolecular interactions that contribute to the stability of a given chemical structure. mdpi.com

In the context of Diels-Alder adducts of maleimides, MD simulations can be employed to investigate the structural integrity of the adducts over time and under different conditions. For example, studies on furan-maleimide adducts have used MD simulations to explore the dynamics of bond breaking and formation, providing insights into the stability of these adducts. uliege.benih.govchemrxiv.org Such simulations can elucidate the influence of factors like temperature and mechanical stress on the stability of the covalent bonds within the adduct.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including but not limited to DFT, offer profound insights into the mechanisms of chemical reactions. unipd.it These methods can be used to explore the electronic changes that occur during a reaction, such as bond formation and breakage, and to characterize the nature of intermediates and transition states.

For reactions involving pyrrole-2,5-dione derivatives, quantum chemical calculations can help to rationalize experimental observations, such as the regioselectivity and stereoselectivity of cycloaddition reactions. nih.gov By analyzing the electronic structure of the reactants and the transition states, it is possible to understand why certain products are formed preferentially. For example, investigations into 1,3-dipolar cycloadditions have utilized such calculations to explore the dynamics of bond formation and the factors governing reaction barriers. nih.gov

Advanced Characterization Methodologies in N Aryl Maleimide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For N-aryl maleimides, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In a related compound, 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione, the carbonyl carbons of the pyrrole-dione ring show signals at distinct downfield chemical shifts. sigmaaldrich.com The aromatic carbons and the methyl carbon of the tolyl group also exhibit characteristic resonances. sigmaaldrich.com A ¹³C NMR spectrum for 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione is noted as available from W. Robien at the University of Vienna, which would provide precise chemical shift values for each carbon atom. lead-sciences.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the ¹H and ¹³C signals unequivocally, especially for complex structures. mdpi.com These techniques reveal correlations between protons and the carbons they are attached to (HMQC) or separated from by two or three bonds (HMBC), aiding in the complete structural elucidation of novel N-aryl maleimide (B117702) derivatives. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrrole-2,3-dione Derivative Interactive Data Table

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.98-7.25 | m | Aromatic H |

| ¹H | 3.37 | s | N-CH₃ |

| ¹H | 3.17 | s | N-CH₃ |

| ¹H | 2.50 | s | CH₃ |

| ¹H | 2.44 | s | CH₃ |

| ¹³C | 190.8 | s | C=O (aroyl) |

| ¹³C | 182.2 | s | C=O (C3) |

| ¹³C | 173.7 | s | C=O (C2) |

| ¹³C | 163.8 | s | C=O (C7) |

| ¹³C | 151.9 | s | C5 |

| ¹³C | 147.3-127.3 | m | Aromatic C |

| ¹³C | 119.0 | s | C4 |

| ¹³C | 40.5, 38.9 | s | N-CH₃ |

Data is for 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione and serves as an illustrative example. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an N-aryl maleimide is characterized by specific absorption bands. For the related compound 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, the spectrum would show strong carbonyl (C=O) stretching vibrations, C-N stretching, and bands corresponding to the aromatic ring and the maleimide C=C bond. uic.edu Specifically, for a similar pyrrole-2,3-dione, characteristic C=O stretching bands were observed around 1774-1652 cm⁻¹, and C-H stretching from the aromatic and aliphatic groups were seen in the 3097-2900 cm⁻¹ region. sigmaaldrich.com

Table 2: Characteristic IR Absorption Bands for a Related Pyrrole-2,3-dione Derivative Interactive Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3097-2900 | broad | C-H stretch (aromatic and aliphatic) |

| 1774, 1722, 1701, 1652 | strong | C=O stretch |

Data is for 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione and serves as an illustrative example. sigmaaldrich.com

Mass Spectrometry (LC-MS) for Conjugate Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For N-aryl maleimides, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing their conjugates, for instance, in the context of bioconjugation to peptides or proteins. nih.govchemicalbook.com The NIST Chemistry WebBook lists an electron ionization mass spectrum for the isomer 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, which would show the molecular ion peak and characteristic fragmentation patterns. tcichemicals.com This information is crucial for confirming the identity of the synthesized compound and for studying its stability and reactions.

X-ray Diffraction (XRD) for Structural Elucidation

Table 3: Example Crystal Data for a Related N-Aryl Maleimide Interactive Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7018 (15) |

| b (Å) | 10.2689 (12) |

| c (Å) | 7.4695 (8) |

| β (°) | 101.067 (7) |

Data is for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione and serves as an illustrative example. nist.gov

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, glass transitions, and other phase changes. For the isomer 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, the enthalpy of sublimation has been determined, which is a key thermodynamic parameter. tcichemicals.com

Chromatographic Techniques (e.g., TLC, HPLC)

Chromatographic techniques are essential for monitoring reaction progress, purifying products, and assessing the purity of compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate mixtures. For the synthesis of pyrrole (B145914) derivatives, TLC is often used to follow the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot with a specific retention factor (Rf) value. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For N-aryl maleimides and their derivatives, reverse-phase HPLC methods are commonly employed. For instance, a method for analyzing a related bis-maleimide compound used a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. nih.gov The retention time of the compound is a key identifier in a given HPLC system.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not typically used for bulk characterization of a pure compound, XPS is highly valuable for analyzing the surface chemistry of materials functionalized with N-aryl maleimides. For example, XPS has been used to study maleimide-activated supports for the immobilization of oligonucleotides, confirming the presence and reactivity of the maleimide groups on the surface. chemicalbook.com It can provide information on the atomic composition of the surface and the binding energies of the core electrons, which are sensitive to the chemical environment of the atoms. chemicalbook.com

Future Directions and Emerging Research Avenues

Development of Novel N-Aryl Maleimide (B117702) Derivatives with Enhanced Bioactivity

The core N-aryl maleimide structure serves as a versatile scaffold for developing new therapeutic agents. Research is focused on synthesizing novel derivatives and evaluating their biological activities, with the aim of enhancing potency and selectivity against various diseases.

Recent studies have demonstrated the broad-spectrum biological potential of this class of compounds. For instance, a series of novel molecules combining N-aryl maleimide and α-hydroxyphosphonate moieties were synthesized and screened for antimicrobial activity. nih.gov The investigation revealed that many of these hybrid compounds act as moderate to good inhibitors against pathogenic bacteria like Bacillus subtilis and Escherichia coli, and pathogenic fungi including Candida albicans and Aspergillus niger. nih.gov This suggests that the maleimide scaffold is a promising nucleus for the development of new anti-infective agents. nih.gov

Similarly, research into N-amino-maleimide derivatives, designed based on the natural products linderone (B8099796) and methyllinderone, has yielded compounds with significant antifungal and insecticidal properties. nih.govmdpi.com Bioassays showed that certain derivatives exhibited much better antifungal activity against fourteen phytopathogenic fungi than the parent natural products and even commercial fungicides. nih.govmdpi.com Specifically, compounds with particular substitutions on the phenyl ring displayed potent, broad-spectrum fungicidal activity. nih.gov The structural backbone of these N-substituted maleimides was found to be crucial for their bioactivity. nih.gov

Furthermore, phenylmaleimides have been investigated for their antiproliferative effects. A diverse series of N-aryl and N-alkyl maleimides were prepared and showed dose-dependent growth inhibition against liver cancer cell lines. nih.gov The design of these compounds was initially inspired by benzoquinone Cdc25 phosphatase inhibitors, aiming to alkylate the catalytic cysteine of the enzyme. nih.gov This highlights the strategy of modifying the N-aryl substituent to tune the compound's biological profile. nih.gov The development of these derivatives showcases the ongoing effort to create molecules with improved therapeutic indices for applications in oncology and infectious disease. nih.govnih.gov

| Derivative Class | Target Application | Key Research Finding | Reference(s) |

| N-Aryl Maleimide-α-hydroxyphosphonates | Antimicrobial | Moderate to good inhibition against pathogenic bacteria and fungi. | nih.gov |

| N-Amino-Maleimides (Hydrazone group) | Antifungal, Insecticidal | Exhibited better antifungal activity than some commercial fungicides and showed larvicidal activity against mosquitoes. | nih.govmdpi.com |

| N-Aryl-substituted Maleimides | Antiproliferative (Cancer) | Demonstrated dose-dependent growth inhibition in liver cancer cells. | nih.gov |

| N-Aryl Maleimides for Bioconjugation | Antibody-Drug Conjugates (ADCs) | Formed more stable conjugates with cysteine residues compared to N-alkyl maleimides, reducing drug loss. | nih.gov |

Exploration of Advanced Polymer Architectures Incorporating N-Aryl Maleimides

The unique reactivity of the maleimide group makes N-aryl maleimides valuable monomers in polymer science. Researchers are actively exploring their incorporation into advanced polymer architectures to create materials with tailored properties for high-performance and biomedical applications. nih.gov Maleimides can participate in a variety of polymerization reactions, including homo- and copolymerizations, to produce polymers with notable characteristics such as high thermal stability. nih.govresearchgate.net

Polymers derived from N-substituted maleimides, particularly those with aromatic substituents, are known for being thermally stable. researchgate.net The polymerization of N-(fluoro phenyl) maleimides, for example, has been studied using various initiation methods, consistently producing polymers with high thermal degradation activation energies. osti.gov The hydrophobic nature of polymers like polypropylene (B1209903) can be modified by functionalization with hydrophilic groups like maleimides, which improves compatibility in polymer blends and enhances thermal stability. researchgate.net

Beyond thermal properties, N-aryl maleimides are crucial for creating functional polymers used in bioconjugation and drug delivery. nih.govlindushealth.com The maleimide moiety readily reacts with thiol groups, such as those on cysteine residues in proteins, making it an enabling chemistry for creating antibody-drug conjugates (ADCs). nih.govnih.gov Research has shown that ADCs made with N-aryl maleimides are significantly more stable in serum compared to those made with traditional N-alkyl maleimides. nih.gov This enhanced stability prevents premature drug release before the ADC reaches its target, improving therapeutic efficacy. nih.gov

The synthesis of complex macromolecular architectures, such as block copolymers, is another active area of research. researchgate.net For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a technique used to create well-defined polymers. rsc.orgmdpi.com N-substituted maleimides can be incorporated into RAFT agents to synthesize polymers with specific end-group functionalities, facilitating the creation of complex structures for advanced materials. rsc.org These advanced polymer architectures are being explored for applications ranging from high-temperature elastomers to hydrogels for regenerative medicine. nih.gov

| Polymer Type | Monomer/Component | Key Property/Application | Reference(s) |

| Homopolymers | N-(fluoro phenyl) maleimides | High thermal stability | osti.gov |

| Copolymers | N-substituted maleimides with 1,4-phenylene or 2,5-thienylene | Photoluminescence, Thermal Stability | researchgate.net |

| Functional Polymers | N-aryl maleimides | Bioconjugation (e.g., stable Antibody-Drug Conjugates) | nih.govnih.gov |

| Block Copolymers | Maleimide-containing blocks | Self-assembly into nanoscale aggregates with surface recognition motifs | researchgate.net |

| RAFT Polymers | N-alkyl substituted maleimides | Synthesis of end-functional macromolecules | rsc.org |

Further Elucidation of Biological Targets and Mechanisms at the Molecular Level

A critical frontier in N-aryl maleimide research is the precise identification of their biological targets and the detailed understanding of their mechanisms of action at the molecular level. While their bioactivity is established, pinpointing the specific proteins and pathways they modulate is key to developing them into selective and safe therapeutics. lindushealth.com

The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like thiols, is central to its biological effects. lindushealth.com This reactivity allows maleimides to form stable, covalent bonds with cysteine residues, which are often found in the active sites of enzymes. nih.gov This mechanism is the basis for their use as inhibitors of various enzyme classes. For instance, N-aryl maleimides have been investigated as potential inhibitors of kinases and phosphatases, enzymes that are crucial in cell signaling and are frequently dysregulated in diseases like cancer. nih.govlindushealth.com

Research has also pointed to the Unfolded Protein Response (UPR) as a key pathway activated by some bioactive phenylmaleimides. nih.gov The UPR is a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. nih.gov By activating the UPR, these compounds can push cancer cells towards apoptosis, which is predictive of the selective antiproliferative activity observed in the series. nih.gov

Furthermore, N-aryl maleimides are being developed as inhibitors of protein-protein interactions. lindushealth.com By disrupting specific interactions that are critical for disease progression, these compounds can interfere with signaling pathways that are otherwise difficult to target. lindushealth.com The versatility of the maleimide scaffold allows for chemical modifications to tailor their selectivity for specific biological targets, thereby minimizing off-target effects and enhancing therapeutic efficacy. lindushealth.comacs.org Future research will continue to use proteomic and biochemical approaches to deconstruct these interactions and clarify how N-aryl maleimides exert their effects on a molecular and cellular level.

Integration of Computational and Experimental Studies for Predictive Modeling

The synergy between computational modeling and experimental validation is becoming a cornerstone of modern chemical research, and the field of N-aryl maleimides is no exception. This integrated approach accelerates the design-build-test-learn cycle, enabling the development of new derivatives with desired properties more efficiently. nih.gov

Computational methods, such as Density Functional Theory (DFT) and machine learning (ML) algorithms, are being employed to predict the properties and reactivity of N-aryl maleimides. nih.govchemrxiv.org For example, researchers have used an artificial neural network (ANN), trained on an extensive set of experimentally measured spectral data, to rapidly predict the fluorescence emission characteristics of new maleimide structures. nih.gov This in silico screening allows scientists to prioritize the synthesis of compounds that are most likely to have the desired photophysical properties, saving significant time and resources. nih.gov The computational predictions are then verified through direct synthesis and experimental characterization, and the new experimental data is used to further refine and improve the predictive models. nih.gov

This "closed-loop" strategy is also applied to the synthesis of complex molecules. In the atroposelective synthesis of N-aryl maleimides, where controlling the axial chirality is a challenge, DFT calculations have been used to determine the rotational energy barriers of the C–N bond. chemrxiv.org These calculations provide a theoretical understanding that complements experimental findings and helps in optimizing reaction conditions for higher selectivity. chemrxiv.org

By combining computational predictions with targeted experimental work, researchers can establish clear structure-property relationships. This integrated workflow not only fast-tracks the discovery of novel N-aryl maleimides for applications in materials science and medicinal chemistry but also deepens the fundamental understanding of their chemical behavior. nih.gov

| Study Focus | Computational Method | Experimental Validation | Outcome | Reference(s) |

| Fluorescent Properties | Artificial Neural Network (ANN) | Synthesis and spectral measurement of new maleimides | Rapid prediction of emission spectra to guide synthesis of fluorescent probes. | nih.gov |

| Atroposelective Synthesis | Density Functional Theory (DFT) | Experimental determination of rotational barriers | Confirmed configurational stability of axially chiral N-aryl maleimides. | chemrxiv.org |

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione?

The synthesis typically involves cyclocondensation or substitution reactions. For example, analogous pyrrole-2,5-dione derivatives are synthesized via:

- Michael addition followed by cyclization of maleic anhydride derivatives with substituted anilines.

- Palladium-catalyzed cross-coupling to introduce aryl groups at the 1-position of the pyrrole-dione core (observed in structurally similar compounds) .

- Thermal cyclization of precursors containing α,β-unsaturated carbonyl groups, as seen in methods for 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione (yield: 75%) .

Key considerations : Optimize reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity.

Q. What spectroscopic techniques are used to characterize this compound?

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., dihedral angle of 78.22° between the 3-methylphenyl group and pyrrole-dione core in analogous structures) .

- FT-IR spectroscopy : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-N vibrations at ~1200–1300 cm⁻¹ .

- NMR spectroscopy :

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to confirm assignments .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity?

Substituents alter electron density distribution, impacting:

- Electrophilic substitution : Electron-donating groups (e.g., -CH₃) activate the phenyl ring, favoring reactions at the para position.

- Redox behavior : Methyl groups enhance stability under oxidative conditions, as shown in cyclic voltammetry studies of similar pyrrole-diones .

- Crystallographic packing : Bulky substituents (e.g., -Br, -OCH₃) increase steric hindrance, affecting crystal symmetry (e.g., monoclinic P2₁/c space group in 1-(2-Methoxyphenyl) derivatives) .

Methodology : Use Hammett constants (σ) to correlate substituent effects with reaction rates or spectroscopic shifts .

Q. What computational approaches predict the biological activity of pyrrole-2,5-dione derivatives?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, HOMO energies of −5.2 eV suggest antioxidant potential .

- Molecular docking : Screens interactions with biological targets (e.g., kinases or oxidoreductases) by aligning the pyrrole-dione core into active sites.

- QSAR models : Relate substituent properties (e.g., logP, polar surface area) to bioactivity data from assays .

Case study : DFT studies on 3-acetyl-2,5-dimethylpyrroles revealed strong correlations between HOMO localization and radical scavenging activity .

Q. How can contradictions in experimental and computational data be resolved?

- Scenario : Discrepancies in predicted vs. observed NMR chemical shifts.

- Resolution :

Example : A 0.3 ppm deviation in ¹³C NMR signals may arise from crystal packing forces not modeled in gas-phase computations .

Q. What strategies optimize the compound’s stability in biological assays?

- pH control : Maintain solutions near physiological pH (7.4) to prevent hydrolysis of the dione ring.

- Light exclusion : Protect from UV exposure to avoid photodegradation (common in conjugated dienes).

- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without destabilizing the compound .

Supporting data : Pyrrole-diones with methyl substituents exhibit half-lives >24 hours in PBS buffer at 37°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.